Molecular Structure and Physical Properties
Molecular Structure and Physical Properties
An In-depth Technical Guide on the Molecular Structure of (Z)-2-bromo-2-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and key reactions of (Z)-2-bromo-2-butene. The information is compiled to be a valuable resource for professionals in research and development.
(Z)-2-bromo-2-butene, with the chemical formula C₄H₇Br, is a halogenated alkene. The "(Z)" designation indicates that the higher priority substituents on the double-bonded carbons, in this case, the bromine atom and the methyl group on the other carbon, are on the same side of the double bond, resulting in a cis configuration.[1]
Table 1: Physical and Chemical Properties of (Z)-2-bromo-2-butene
| Property | Value | Reference |
| IUPAC Name | (Z)-2-bromobut-2-ene | [2][3] |
| Molecular Formula | C₄H₇Br | [2][3] |
| Molecular Weight | 135.00 g/mol | [1] |
| CAS Number | 3017-68-3 | [2] |
| Melting Point | -111 °C | [1] |
| Boiling Point | 94 °C | [1] |
| Density | 1.332 g/mL at 25 °C | |
| Appearance | Clear yellow to brownish liquid | [4] |
Spectroscopic Data
The structural characterization of (Z)-2-bromo-2-butene is accomplished through various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of (Z)-2-bromo-2-butene is expected to show three distinct signals.
Table 2: Predicted ¹H NMR Chemical Shifts for (Z)-2-bromo-2-butene
| Protons | Chemical Shift (ppm) | Multiplicity |
| =CH-CH ₃ | 1.5 - 2.0 | Doublet |
| -C(Br)=C(CH ₃) | 2.0 - 2.5 | Singlet |
| =C H-CH₃ | 5.5 - 6.0 | Quartet |
Note: These are approximate chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Estimated ¹³C NMR Chemical Shifts for (Z)-2-bromo-2-butene
| Carbon Atom | Estimated Chemical Shift (ppm) |
| C H₃-CH= | ~12 |
| =C(C H₃) | ~20-25 |
| C =C(Br) | ~110-120 |
| =C (Br) | ~120-130 |
Note: These values are estimated based on the spectrum of (Z)-2-butene and typical shifts for brominated alkenes.[1]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups through their vibrational frequencies.
Table 4: Characteristic IR Absorption Bands for (Z)-2-bromo-2-butene
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| C=C | Stretch | 1640 - 1680 |
| C-H (alkenyl) | Stretch | 3000 - 3100 |
| C-H (alkyl) | Stretch | 2850 - 3000 |
| C-Br | Stretch | 500 - 600 |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak for (Z)-2-bromo-2-butene is expected at m/z 134 and 136 due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.
Table 5: Expected Fragmentation Pattern in the Mass Spectrum of (Z)-2-bromo-2-butene
| m/z Value | Fragment |
| 134/136 | [C₄H₇Br]⁺ (Molecular ion) |
| 55 | [C₄H₇]⁺ (Loss of Br) |
| 41 | [C₃H₅]⁺ |
| 39 | [C₃H₃]⁺ |
Experimental Protocols
Synthesis of (Z)-2-bromo-2-butene via Dehydrohalogenation
A common method for the synthesis of alkenes is through the elimination of a hydrogen halide from an alkyl halide. While a specific protocol for the dehydrohalogenation of a precursor to exclusively yield (Z)-2-bromo-2-butene is not detailed in the provided search results, a general procedure for a similar reaction is presented below. The synthesis of (Z)-2-bromo-2-butene can be achieved by the dehydrobromination of meso-2,3-dibromobutane (B1593828).
Protocol: Dehydrobromination of meso-2,3-Dibromobutane
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve meso-2,3-dibromobutane in a suitable solvent such as ethanol (B145695).
-
Addition of Base: Slowly add a solution of a strong, non-hindered base, such as potassium hydroxide (B78521) in ethanol (ethanolic KOH), to the flask.
-
Reaction: Heat the mixture to reflux for a specified period, typically 1-2 hours, while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether) for extraction.
-
Extraction and Washing: Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to isolate (Z)-2-bromo-2-butene from its (E)-isomer and any unreacted starting material.
Nucleophilic Substitution Reaction
(Z)-2-bromo-2-butene can undergo nucleophilic substitution reactions, although typically vinylic halides are less reactive than alkyl halides.
General Protocol for Nucleophilic Substitution
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Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (Z)-2-bromo-2-butene in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Nucleophile: Add the desired nucleophile (e.g., sodium methoxide, sodium cyanide) to the reaction mixture.
-
Reaction: Stir the reaction mixture at an elevated temperature. The specific temperature and reaction time will depend on the nucleophile's reactivity. Monitor the reaction's progress using TLC or GC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture and perform an appropriate aqueous work-up followed by extraction with an organic solvent. The crude product can then be purified by column chromatography or distillation.
References
- 1. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. (Z)-2-Bromo-2-butene | C4H7Br | CID 5323715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chegg.com [chegg.com]
- 4. Page loading... [guidechem.com]
